molecular formula C21H16N2O6 B1672752 (4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione CAS No. 151636-76-9

(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Cat. No. B1672752
M. Wt: 392.4 g/mol
InChI Key: RPFYDENHBPRCTN-OAQYLSRUSA-N
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Description

FL118 is an inhibitor of human survivin expression, activating tumor suppressor p53 as a novel MOA in p53 wild-type cancer cells.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Summary: This compound is related to camptothecin and its analogs . Camptothecin is a plant alkaloid that exhibits anti-cancer properties by inhibiting the DNA enzyme topoisomerase I .
    • Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
    • Results: The process results in the formation of certain pyrroloquinolines and 1H-pyranoindolizinoquinolin-diones, specifically camptothecin and its analogs .
  • Organic & Biomolecular Chemistry

    • Summary: Indolizinoquinolines, a class of heterocycles related to the compound , have interesting luminescence properties .
    • Method: The synthesis of these compounds involves a manganese (i)-catalyzed C–H activation .
    • Results: The transformation proceeds in one-step and employs readily available 2-phenylpyridines as starting materials. The obtained single products exhibit blue-greenish fluorescence with high quantum yields .
  • Synthesis of Mappicine Ketones and Mappicines

    • Summary: This compound can be used in the synthesis of mappicine ketones and mappicines .
    • Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
    • Results: The process results in the formation of certain 8-methyl-7-(oxopropyl)-indolizino(1,2-(b))quinolin-9(11H)-ones, specifically mappicine ketones and mappicines .
  • Synthesis of Indolizino[3,4,5-ab]isoindoles

    • Summary: This compound is related to indolizino[3,4,5-ab]isoindoles, which have interesting luminescence properties .
    • Method: The synthesis of these compounds involves a manganese (i)-catalyzed C–H activation .
    • Results: The transformation proceeds in one-step and employs readily available 2-phenylpyridines as starting materials. The obtained single products exhibit blue-greenish fluorescence with high quantum yields .
  • Synthesis of Camptothecin and its Analogs

    • Summary: This compound can be used in the synthesis of camptothecin and its analogs .
    • Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
    • Results: The process results in the formation of certain pyrrolo(3,4-(b))quinolines, certain 1H-pyrano(3’,4’:6,7)indolizino(1,2-(b))quinolin-3,14(4H,12H)-diones, specifically camptothecin and its analogs .
  • Synthesis of Mappicine Ketones and Mappicines

    • Summary: This compound can be used in the synthesis of mappicine ketones and mappicines .
    • Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
    • Results: The process results in the formation of certain 8-methyl-7-(oxopropyl)-indolizino(1,2-(b))quinolin-9(11H)-ones, specifically mappicine ketones and mappicines .

properties

IUPAC Name

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDENHBPRCTN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 2
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 3
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 4
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 5
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 6
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

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